4-(4-Nitrophenoxy)azetidin-2-one
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Overview
Description
4-(4-Nitrophenoxy)azetidin-2-one is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol It is characterized by the presence of an azetidinone ring substituted with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)azetidin-2-one typically involves the reaction of 4-nitrophenol with azetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-nitrophenol, followed by the addition of azetidin-2-one . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azetidinone ring can be opened under reductive conditions.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitrophenoxy group under basic conditions.
Major Products Formed
Oxidation: Conversion to 4-(4-aminophenoxy)azetidin-2-one.
Reduction: Formation of ring-opened products.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
4-(4-Nitrophenoxy)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)azetidin-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The azetidinone ring can act as a reactive site for further chemical modifications, enhancing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A simpler analog without the nitrophenoxy group.
4-(4-Aminophenoxy)azetidin-2-one: A reduced form of 4-(4-Nitrophenoxy)azetidin-2-one.
4-(4-Methoxyphenoxy)azetidin-2-one: A derivative with a methoxy group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-(4-nitrophenoxy)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCDUYSEXXUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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